![molecular formula C16H21N3O2 B2510408 3-Methyl-2-({1-[(1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine CAS No. 2201999-32-6](/img/structure/B2510408.png)
3-Methyl-2-({1-[(1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine
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Description
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It’s a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Oxazoles and its derivatives are a part of a large number of drugs and biologically relevant molecules .
Synthesis Analysis
The synthesis of oxazole derivatives has been an interesting field for a long time . Various methods for direct arylation of oxazoles with high regioselectivity have been developed . For example, palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents .Molecular Structure Analysis
Oxazoles is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis
The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities . Various types of review articles have been written on synthesized/natural oxazole compounds which are focused on their pharmacological significance in medicinal field .Scientific Research Applications
Copper-catalyzed Perkin-acyl-Mannich Reaction
A study by Crotti, Berti, and Pineschi (2011) showcases the use of copper(II) triflate to regioselectively introduce a methoxycarbonyl methyl group at the C(2) position of unsubstituted pyridine. This process creates a valuable building block for synthesizing new polyfunctionalized piperidine derivatives with unconventional substitution patterns, highlighting an innovative synthetic route for compounds similar to "3-Methyl-2-({1-[(1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine" Crotti, S., Berti, F., & Pineschi, M. (2011).
Quantum Chemical and Molecular Dynamic Simulations
Kaya et al. (2016) explored the adsorption and corrosion inhibition properties of piperidine derivatives on iron, employing quantum chemical calculations and molecular dynamics simulations. This research provides insights into the interaction of similar structures with metal surfaces, which could inform the development of novel corrosion inhibitors Kaya, S., et al. (2016).
Synthesis of Highly Functionalised Isoxazoles
Ruano, Fajardo, and Martín (2005) reported on the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, providing a scaffold for creating other highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives. This demonstrates the versatility of pyridine and piperidine derivatives in synthesizing complex heterocyclic structures Ruano, J. G., Fajardo, C., & Martín, M. R. (2005).
Insecticidal Applications
Research by Bakhite et al. (2014) into pyridine derivatives against cowpea aphid revealed that these compounds possess significant insecticidal activities. This suggests potential applications of "this compound" and related structures in developing new pesticides Bakhite, E. A., et al. (2014).
Structural Analysis and Molecular Packing
The molecular and crystal structures of various piperidine and pyridine derivatives have been extensively studied, providing valuable insights into their conformational flexibility and the role of hydrogen bonds in molecular packing. Such studies are crucial for understanding the physicochemical properties of "this compound" and similar molecules Kuleshova, L., & Khrustalev, V. (2000).
properties
IUPAC Name |
4-[[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-13-3-2-6-17-16(13)21-10-14-4-7-19(8-5-14)9-15-11-20-12-18-15/h2-3,6,11-12,14H,4-5,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOZJQZVMLPELX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)CC3=COC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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